molecular formula C21H22BrN3O5 B1258791 KCC009

KCC009

Cat. No.: B1258791
M. Wt: 476.3 g/mol
InChI Key: MRULUIQNANUWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a brominated oxazoline ring, a hydroxyphenyl group, and a carbamate moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KCC009 typically involves multiple steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an appropriate amino alcohol with a halogenated carboxylic acid derivative under basic conditions.

    Bromination: The oxazoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling with Hydroxyphenyl Group: The brominated oxazoline is coupled with a hydroxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Carbamate Formation: The final step involves the formation of the carbamate moiety by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the oxazoline ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Oxazolidines and related derivatives.

    Substitution: Various substituted oxazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, KCC009 is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The hydroxyphenyl group can be modified to introduce fluorescent or radioactive labels, enabling the tracking of biological processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its carbamate moiety can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of KCC009 involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the oxazoline ring can participate in π-π interactions with aromatic residues. The carbamate moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
  • Benzyl N-[1-[(3-fluoro-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
  • Benzyl N-[1-[(3-iodo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

Uniqueness

The uniqueness of KCC009 lies in its brominated oxazoline ring, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULUIQNANUWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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